molecular formula C24H21ClN4O3 B2385453 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-86-0

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2385453
CAS No.: 941266-86-0
M. Wt: 448.91
InChI Key: LKSJQJRINIIEBN-CMDGGOBGSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a piperazine ring substituted at the 4-position with a 3-chlorobenzoyl group. At position 2 of the oxazole core, an (E)-configured ethenyl group bridges to a 3-methoxyphenyl substituent, while position 4 bears a carbonitrile moiety.

Properties

IUPAC Name

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-20-7-2-4-17(14-20)8-9-22-27-21(16-26)24(32-22)29-12-10-28(11-13-29)23(30)18-5-3-6-19(25)15-18/h2-9,14-15H,10-13H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSJQJRINIIEBN-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine and benzoyl groups. The final step often involves the formation of the styryl group through a condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the molecule.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a unique structural framework that includes an oxazole ring, a piperazine moiety, and a chlorobenzoyl group. The synthesis typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. The general synthetic pathway can include:

  • Formation of the oxazole ring through cyclization reactions.
  • Nucleophilic substitution involving the piperazine derivative.
  • Attachment of the methoxystyryl group via electrophilic addition or coupling reactions.

Each step must be meticulously controlled to ensure the desired structural integrity and functional properties of the final product.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant biological activity, particularly against various targets associated with cancer and central nervous system disorders. The compound has been evaluated using computational tools such as Prediction of Activity Spectra for Substances (PASS), which suggests potential efficacy in therapeutic applications.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as molecular docking and in vitro assays have been employed to elucidate binding affinities and mechanisms of action against specific targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors related to neurotransmission.

These studies indicate that the compound may act as an inhibitor or modulator in various biological processes.

Therapeutic Applications

The potential therapeutic applications of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile span several areas:

  • Cancer Therapy : Due to its structural similarity to known anticancer agents, it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Neurological Disorders : Its interaction with neurotransmitter receptors suggests possible applications in treating conditions such as anxiety, depression, or neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, warranting further exploration in infectious disease contexts.

Case Studies and Research Findings

Recent studies have focused on synthesizing analogs of this compound and evaluating their pharmacological profiles. For example:

  • A study published in PMC explored various derivatives for their anti-cancer properties, utilizing both in vitro assays and molecular modeling techniques to predict activity against specific cancer cell lines .

These findings emphasize the need for ongoing research into the pharmacodynamics and pharmacokinetics of this compound to optimize its therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring in the target compound is acylated with a 3-chlorobenzoyl group. This substitution pattern contrasts with:

  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7), which replaces the chlorine atom with fluorine and modifies the ethenyl-linked aromatic group to a 4-fluorophenyl moiety .
  • 5-[4-Ethyl-1-piperazinyl]-2-[4-(1-piperidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile , where the piperazine is substituted with an ethyl group instead of a benzoyl derivative, and the oxazole’s position 2 hosts a sulfonylphenyl group .

Key Implications :

  • The ethylpiperazinyl substituent in reduces steric bulk but eliminates aromatic interactions, likely altering binding affinity in biological systems.
Modifications at Position 2 of the Oxazole Core

The (E)-2-(3-methoxyphenyl)ethenyl group in the target compound differs significantly from:

  • 2-(2-Furyl) in 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile .
  • 2-[4-(Piperidin-1-ylsulfonyl)phenyl] in .

Structural and Electronic Comparisons :

Compound Position 2 Substituent Electronic Effects
Target Compound (E)-3-Methoxyphenylethenyl Electron-rich due to methoxy group
2-Furyl Analog Heteroaromatic (furyl) Moderate π-electron density
Sulfonylphenyl Analog Sulfonyl-linked phenyl Electron-withdrawing sulfonyl group

The 3-methoxyphenyl group in the target compound introduces electron-donating properties, which may enhance π-π stacking interactions in biological targets compared to the furyl or sulfonylphenyl analogs.

Core Heterocycle and Carbonitrile Group

The 1,3-oxazole-4-carbonitrile scaffold is shared across all compared compounds. However, related pyrazole derivatives (e.g., 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile in ) highlight the impact of heterocycle substitution:

  • Pyrazole vs. Oxazole : Pyrazoles exhibit different hydrogen-bonding capabilities due to NH groups, whereas oxazoles lack this feature.
  • Carbonitrile Position : In oxazoles, the carbonitrile at position 4 may engage in dipole interactions distinct from pyrazole derivatives.

Biological Activity

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Oxazole ring
  • Piperazine moiety
  • Chlorobenzoyl group
  • Methoxystyryl substituent

These functional groups contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC24_{24}H21_{21}ClN4_{4}O2_{2}
Molecular Weight432.9 g/mol
CAS Number941255-37-4

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the carbonitrile and oxazole groups allows for significant reactivity, enabling the compound to engage in nucleophilic substitutions and electrophilic additions.

Interaction Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological macromolecules. In vitro assays have further elucidated its mechanisms of action against specific targets involved in disease pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects. A notable study indicated that compounds with similar structures showed promising results in inhibiting tumor growth in multicellular spheroids .

Anticonvulsant Activity
The compound's potential as an anticonvulsant agent has also been explored. In animal models, it exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), highlighting its utility in epilepsy treatment .

Neuroprotective Effects
Research into the neuroprotective properties of this compound suggests it may modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for maintaining neuronal excitability .

Case Studies

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that this compound significantly inhibited cell proliferation .
  • Anticonvulsant Testing : In a series of experiments assessing anticonvulsant properties, the compound demonstrated dose-dependent efficacy against PTZ-induced seizures in rodents, suggesting its potential as a therapeutic agent for epilepsy .

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